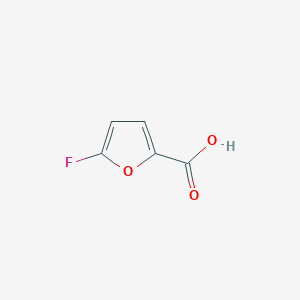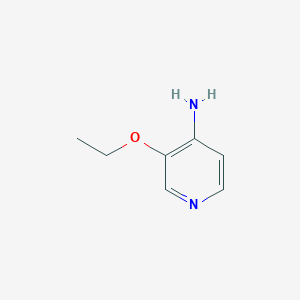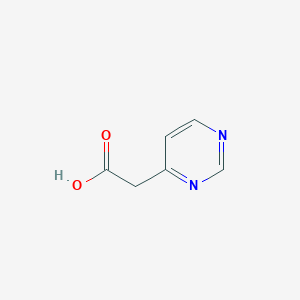
Pyrimidin-4-YL-acetic acid
概要
説明
Pyrimidin-4-yl-acetic acid derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields such as agriculture and medicine. These compounds are characterized by a pyrimidine ring attached to an acetic acid moiety, which can be further modified to enhance their activity or specificity for certain targets.
Synthesis Analysis
The synthesis of pyrimidin-4-yl-acetic acid derivatives has been explored through various routes. For instance, a general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and their esters has been described, which involves the conversion of amidinoacetamide and ethyl benzoylacetate into a series of intermediates, ultimately yielding the desired pyrimidinyl-acetic acid derivatives . Additionally, novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives have been efficiently synthesized and evaluated for their hypolipidemic activity .
Molecular Structure Analysis
The molecular structure of pyrimidin-4-yl-acetic acid derivatives has been studied using various analytical techniques. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid has been characterized, revealing that the molecules are not planar and the aromatic ring makes a significant angle with the carboxyl plane . The molecular conformations of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been discussed based on NMR spectral and X-ray data .
Chemical Reactions Analysis
The chemical reactivity of pyrimidin-4-yl-acetic acid derivatives has been explored in various contexts. For instance, the rearrangement of 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid in the presence of acid media has been reported, leading to a seven-membered diazepine with decarboxylation and ring expansion . Additionally, the effect of substituents on the ionization of 2-(pyrimidin-2'-yl)acetic acid has been studied, showing that the modified anionic pKa values of the monosubstituted acids correlate with substituent parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-yl-acetic acid derivatives are crucial for their function and application. For example, the photophysical properties of Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes have been investigated, revealing their potential as chromogenic and luminescent sensors for acids due to their reversible acid sensitivity . The binding mode of herbicidal pyrimidinylthiobenzoates has been highlighted, providing insights into their interactions with acetohydroxyacid synthase and resistance mechanisms .
科学的研究の応用
Pyrimidin-4-YL-acetic Acid in Medical Research
Pyrimidin-4-YL-acetic acid derivatives have been explored for various medical applications. For instance, isotopically enriched pyrimidin-5-yl acetic acid derivatives have shown potential as CRTH2 antagonists, useful in treating diseases like asthma, allergic rhinitis, and atopic dermatitis (Expert Opinion on Therapeutic Patents, 2010). Furthermore, derivatives of this compound have exhibited significant hypolipidemic activity in vivo, particularly in high-fat-diet-induced hyperlipidemia in rats, highlighting their potential as antihyperlipidemic agents (Chemical Biology & Drug Design, 2012). Additionally, certain derivatives have demonstrated moderate anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Bioorganic & Medicinal Chemistry Letters, 2004).
Role in Protein Interaction Studies
The interaction of pyrimidin-4-YL-acetic acid derivatives with proteins like bovine serum albumin (BSA) has been investigated. Studies involving fluorescence and UV–vis spectral studies have provided insights into the binding constants, number of binding sites, and conformational changes in BSA upon interaction with these compounds (Journal of Luminescence, 2012).
Applications in HIV-1 Research
Some pyrimidin-4-YL-acetic acid derivatives have shown remarkable activity against HIV-1. For example, a study found that a particular inhibitor with a pyrimidin-4-YL-acetic acid derivative as the P2 ligand displayed significant enzyme inhibitory and antiviral activity, including against drug-resistant HIV-1 variants (European Journal of Medicinal Chemistry, 2019).
Antioxidant Properties
Several pyrimidin-4-YL-acetic acid derivatives have been synthesized and evaluated for their antioxidant properties. Some of these compounds have shown promising activity in in vitro assays, indicating their potential as antioxidants (Archiv der Pharmazie, 2012).
Antitumor Activity
Novel series of pyrimidin-4-YL-acetic acid derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, some compounds were found to be potent inhibitors of both thymidylate and purine nucleotide biosynthesis, exhibiting submicromolar antiproliferative potencies against various tumor cell lines (European Journal of Medicinal Chemistry, 2015).
Synthesis of Heterocyclic Compounds
Pyrimidin-4-YL-acetic acid has been utilized in the synthesis of various heterocyclic compounds, which are of significant interest due to their wide range of biological activities. These synthetic pathways have led to the discovery of novel compounds with potential pharmacological applications (Journal of Chemical Research, 2007).
作用機序
Target of Action
Pyrimidin-4-YL-acetic acid, like many pyrimidine derivatives, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . Inhibition of these kinases can lead to a decrease in cell proliferation, making them an appealing target for cancer treatment .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can result in changes in cell growth and metabolism, as these kinases play a crucial role in these cellular processes
Biochemical Pathways
The inhibition of protein kinases by Pyrimidin-4-YL-acetic acid affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can include decreased cell proliferation and potentially cell death, particularly in the context of cancer cells .
Result of Action
The primary result of Pyrimidin-4-YL-acetic acid’s action is the inhibition of protein kinases, leading to decreased cell proliferation . This can have significant effects at the molecular and cellular levels, particularly in the context of cancer treatment .
将来の方向性
Pyrimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .
特性
IUPAC Name |
2-pyrimidin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXJLOOBMPRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614663 | |
| Record name | (Pyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-4-YL-acetic acid | |
CAS RN |
325491-53-0 | |
| Record name | (Pyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


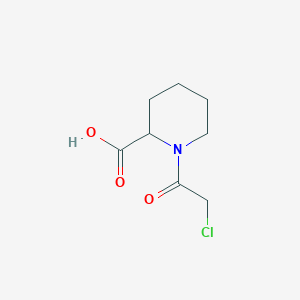
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
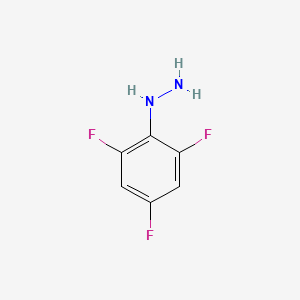
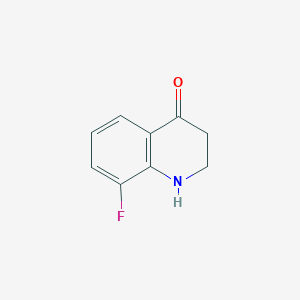
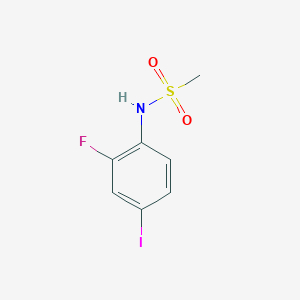

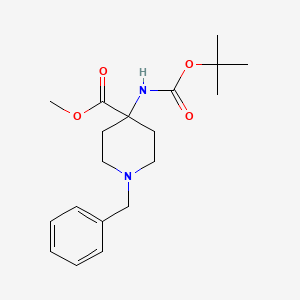
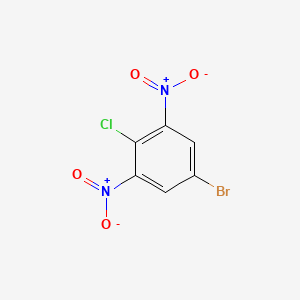
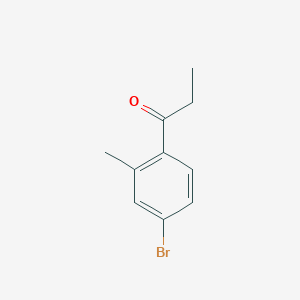
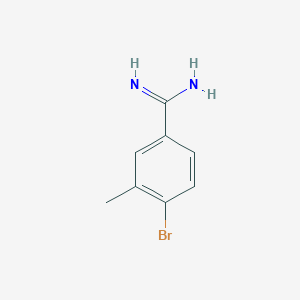
amine](/img/structure/B1342830.png)
